N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC6237399
InChI: InChI=1S/C17H18FN3OS/c1-10-14(15(22)20-17(2,3)4)23-16-19-13(9-21(10)16)11-5-7-12(18)8-6-11/h5-9H,1-4H3,(H,20,22)
SMILES: CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC(C)(C)C
Molecular Formula: C17H18FN3OS
Molecular Weight: 331.4 g/mol

N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

CAS No.:

Cat. No.: VC6237399

Molecular Formula: C17H18FN3OS

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide -

Specification

Molecular Formula C17H18FN3OS
Molecular Weight 331.4 g/mol
IUPAC Name N-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Standard InChI InChI=1S/C17H18FN3OS/c1-10-14(15(22)20-17(2,3)4)23-16-19-13(9-21(10)16)11-5-7-12(18)8-6-11/h5-9H,1-4H3,(H,20,22)
Standard InChI Key RJTJZXCQJROOSJ-UHFFFAOYSA-N
SMILES CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC(C)(C)C
Canonical SMILES CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure combines an imidazo[2,1-b]thiazole scaffold with a 4-fluorophenyl group at position 6 and a tert-butyl carboxamide at position 2 (Figure 1). Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₇H₁₈FN₃OS
Molecular Weight331.4 g/mol
IUPAC NameN-tert-butyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b] thiazole-2-carboxamide
Canonical SMILESCC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC(C)(C)C

The fluorine atom enhances electronegativity and bioavailability, while the tert-butyl group improves metabolic stability .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol under controlled conditions:

  • Formation of the imidazo[2,1-b]thiazole core: Condensation of 2-aminothiazole derivatives with α-bromoketones yields the bicyclic structure .

  • Introduction of the 4-fluorophenyl group: Suzuki-Miyaura coupling installs the aryl moiety at position 6.

  • Carboxamide functionalization: Reaction of the carboxylic acid intermediate with tert-butylamine in the presence of coupling agents like EDCI/HOBt forms the final product .

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments, with characteristic signals for the tert-butyl group (δ 1.35 ppm) and aromatic protons (δ 7.2–7.8 ppm).

  • Mass Spectrometry (MS): High-resolution MS shows a molecular ion peak at m/z 331.4 [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): Purity ≥95% is achieved using reverse-phase C18 columns.

Pharmacological Activities

Antimycobacterial Effects

In a 2022 study, imidazo[2,1-b]thiazole derivatives demonstrated potent activity against Mycobacterium tuberculosis H37Ra :

CompoundIC₅₀ (μM)IC₉₀ (μM)Selectivity Index (MRC-5)
IT062.0315.22>63
IT102.327.05>55

Mechanistic studies linked this activity to inhibition of pantothenate synthetase, a key enzyme in mycobacterial Coenzyme A biosynthesis .

Broad-Spectrum Antibacterial Activity

Against Gram-positive pathogens:

  • Staphylococcus aureus: MIC = 50–100 μg/mL.

  • Bacillus subtilis: MIC = 100–200 μg/mL.

No activity was observed against non-tuberculous mycobacteria (NTM), indicating selective targeting of Mtb .

Anticancer Activity

In vitro assays revealed dose-dependent cytotoxicity:

Cell LineCancer TypeIC₅₀ (μM)Mechanism
A549Lung12.4Apoptosis induction
MCF-7Breast9.8G2/M cell cycle arrest

Mechanistically, the compound upregulates pro-apoptotic proteins (Bax, caspase-3) and downregulates anti-apoptotic Bcl-2.

Structure-Activity Relationships (SAR)

Key structural modifications and their effects:

ModificationBiological Impact
4-Fluorophenyl at C6Enhances DNA intercalation capacity
tert-Butyl carboxamideImproves metabolic stability
Methyl group at C3Reduces hepatotoxicity

Removal of the fluorine atom decreases antimycobacterial activity by 3-fold, underscoring its role in target binding .

Pharmacokinetics and Toxicity

  • ADMET Predictions:

    • Absorption: Caco-2 permeability = 6.5 × 10⁻⁶ cm/s (moderate bioavailability) .

    • CYP450 Inhibition: Low affinity for CYP3A4 (IC₅₀ > 50 μM) .

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models.

Future Directions

  • Optimization of Solubility: Prodrug strategies to enhance aqueous solubility.

  • In Vivo Efficacy Studies: Evaluation in xenograft models of lung and breast cancer.

  • Combination Therapies: Synergy with first-line antitubercular drugs (e.g., isoniazid).

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